Quantified Functional Antagonism: KDB of 81 nM Distinguishes Potency at the Signaling Level from Non-Competitive Inhibitors
Glucagon Receptor Antagonist I demonstrates a KDB of 81 nM for inhibiting glucagon-stimulated adenylyl cyclase activity in CHO cells overexpressing the human GCGR [1]. This functional KDB value is 3.2-fold weaker than the Kb value reported for the non-competitive GCGR antagonist L-168,049 (Kb = 25 nM) [2]. This quantitative difference highlights that, while both are potent, their distinct mechanisms of action (competitive vs. non-competitive) are reflected in their functional inhibition parameters and should guide experimental design based on the desired pharmacological profile.
| Evidence Dimension | Functional antagonism of glucagon-stimulated adenylyl cyclase |
|---|---|
| Target Compound Data | KDB = 81 nM |
| Comparator Or Baseline | L-168,049 (non-competitive GCGR antagonist) |
| Quantified Difference | Target compound KDB is 3.2-fold weaker than L-168,049 Kb of 25 nM |
| Conditions | CHO cells overexpressing human GCGR |
Why This Matters
The KDB value provides a direct measure of functional antagonism that is more relevant to cellular efficacy than binding IC50 alone, enabling informed selection between competitive and non-competitive GCGR antagonists for specific signaling studies.
- [1] Qureshi SA, Candelore MR, Xie D, et al. A novel glucagon receptor antagonist inhibits glucagon-mediated biological effects. Diabetes. 2004 Dec;53(12):3267-73. View Source
- [2] Cascieri MA, Koch GE, Ber E, et al. Characterization of a novel, non-peptidyl antagonist of the human glucagon receptor. J Biol Chem. 1999 Mar 26;274(13):8694-7. View Source
